molecular formula C12H10ClNO4S2 B2928413 Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941936-00-1

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2928413
CAS No.: 941936-00-1
M. Wt: 331.79
InChI Key: BGJIYQHJEHESCQ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a methyl ester group, a sulfamoyl group, and a chlorophenyl group attached to the thiophene ring

Mechanism of Action

Target of Action

Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their diverse chemical structures . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a white crystalline substance, insoluble in water, but soluble in organic solvents such as toluene, acetonitrile, and ethanol . Its boiling point is predicted to be 428.3±55.0 °C, and its melting point is 123-124 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature may affect the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where the thiophene ring is treated with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the chlorophenyl group with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and boronic acid derivatives.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-bromophenyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(2-iodophenyl)sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets or other molecules in materials science applications.

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIYQHJEHESCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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